N-(m-Benzyloxyphenyl)-alpha-piperidinoacetamide hydrochloride
N-(m-Benzyloxyphenyl)-alpha-piperidinoacetamide hydrochloride
Brand Name:
Vulcanchem
CAS No.:
19515-41-4
VCID:
VC0101298
InChI:
InChI=1S/C20H24N2O2.ClH/c23-20(15-22-12-5-2-6-13-22)21-18-10-7-11-19(14-18)24-16-17-8-3-1-4-9-17;/h1,3-4,7-11,14H,2,5-6,12-13,15-16H2,(H,21,23);1H
SMILES:
C1CCN(CC1)CC(=O)NC2=CC(=CC=C2)OCC3=CC=CC=C3.Cl
Molecular Formula:
C20H25ClN2O2
Molecular Weight:
360.9 g/mol
N-(m-Benzyloxyphenyl)-alpha-piperidinoacetamide hydrochloride
CAS No.: 19515-41-4
Main Products
VCID: VC0101298
Molecular Formula: C20H25ClN2O2
Molecular Weight: 360.9 g/mol
CAS No. | 19515-41-4 |
---|---|
Product Name | N-(m-Benzyloxyphenyl)-alpha-piperidinoacetamide hydrochloride |
Molecular Formula | C20H25ClN2O2 |
Molecular Weight | 360.9 g/mol |
IUPAC Name | N-(3-phenylmethoxyphenyl)-2-piperidin-1-ylacetamide;hydrochloride |
Standard InChI | InChI=1S/C20H24N2O2.ClH/c23-20(15-22-12-5-2-6-13-22)21-18-10-7-11-19(14-18)24-16-17-8-3-1-4-9-17;/h1,3-4,7-11,14H,2,5-6,12-13,15-16H2,(H,21,23);1H |
Standard InChIKey | POXQYXMNGWTBEM-UHFFFAOYSA-N |
SMILES | C1CCN(CC1)CC(=O)NC2=CC(=CC=C2)OCC3=CC=CC=C3.Cl |
Canonical SMILES | C1CCN(CC1)CC(=O)NC2=CC(=CC=C2)OCC3=CC=CC=C3.Cl |
Synonyms | N-(m-Benzyloxyphenyl)-alpha-piperidinoacetamide hydrochloride |
PubChem Compound | 209239 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume